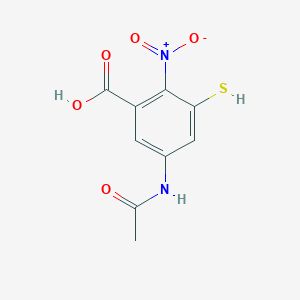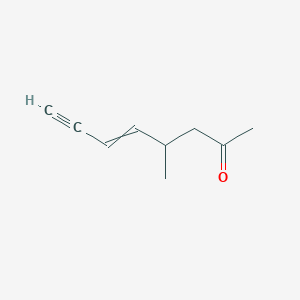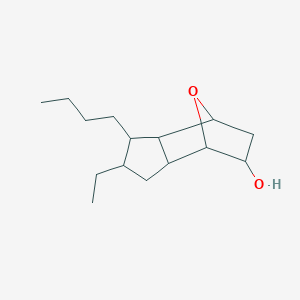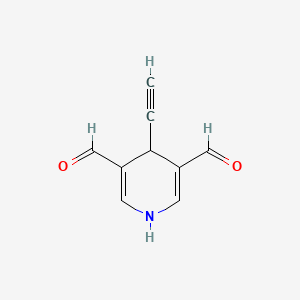
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is a compound belonging to the class of dihydropyridines, which are known for their diverse biological and pharmacological activities This compound features an ethynyl group at the 4-position and aldehyde groups at the 3 and 5 positions of the dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimization of the Hantzsch synthesis for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarboxylic acid.
Reduction: 4-Ethynyl-1,4-dihydropyridine-3,5-dimethanol.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina .
Comparación Con Compuestos Similares
4-Methyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Similar structure but with a methyl group instead of an ethynyl group.
1,4-Dimethyl-1,4-dihydropyridine-3,5-dicarbaldehyde: Features two methyl groups at the 1 and 4 positions.
1-Methyl-4-(dimethoxyethyl)-1,4-dihydropyridine-3,5-dicarbaldehyde: Contains a dimethoxyethyl group at the 4 position.
Uniqueness: 4-Ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
Propiedades
Número CAS |
62827-31-0 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-ethynyl-1,4-dihydropyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO2/c1-2-9-7(5-11)3-10-4-8(9)6-12/h1,3-6,9-10H |
Clave InChI |
MRRAPKMFZAASEE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1C(=CNC=C1C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



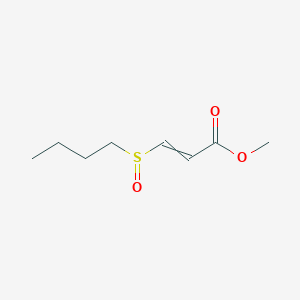
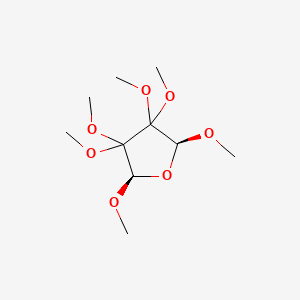
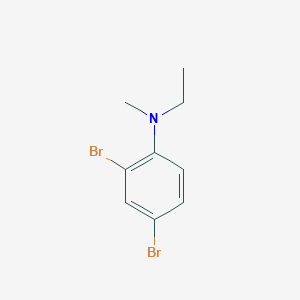
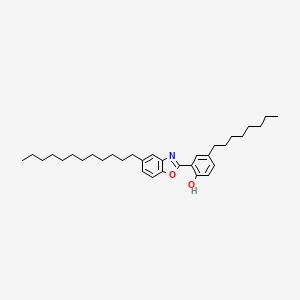
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
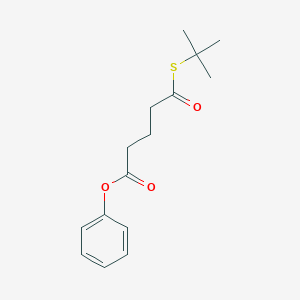
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
